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molecular formula C10H12N2O2 B1593798 N,N'-(1,3-Phenylene)diacetamide CAS No. 10268-78-7

N,N'-(1,3-Phenylene)diacetamide

Cat. No. B1593798
M. Wt: 192.21 g/mol
InChI Key: UQVKNKXDSWRQJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06228547B1

Procedure details

Into a 1-liter reaction flask cooled with an ice bath was introduced 35 ml of acetic acid. Thereto was gradually added 15 g (138.7 mmol) of m-phenylenediamine. Thereto was dropwise added 2 ml (307.4 mmol) of acetic anhydride at room temperature to 30° C. After completion of the addition, the mixture was stirred at 60° C. for 1 hour and then poured into 150 ml of water. The resultant precipitate was taken out by filtration, sufficiently washed with water, and then dried to obtain 18.4 g of diacetyl-m-phenylenediamine as the target compound.
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=O)[CH3:2].[C:5]1([NH2:12])[CH:10]=[CH:9][CH:8]=[C:7]([NH2:11])[CH:6]=1.[C:13](OC(=O)C)(=[O:15])[CH3:14]>O>[C:13]([NH:11][C:7]1[CH:6]=[C:5]([NH:12][C:1](=[O:4])[CH3:2])[CH:10]=[CH:9][CH:8]=1)(=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
35 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
C1(=CC(=CC=C1)N)N
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 1-liter reaction flask
TEMPERATURE
Type
TEMPERATURE
Details
cooled with an ice bath
CUSTOM
Type
CUSTOM
Details
at room temperature to 30° C
ADDITION
Type
ADDITION
Details
After completion of the addition
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was taken out by filtration
WASH
Type
WASH
Details
sufficiently washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)NC=1C=C(C=CC1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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